Cas no 598-81-2 ((R)-(+)-Lactamide)

(R)-(+)-Lactamide is a chiral compound derived from lactic acid, featuring an (R)-configuration at the stereocenter. This enantiomerically pure amide is widely utilized in organic synthesis, pharmaceutical research, and asymmetric catalysis due to its role as a versatile chiral building block. Its high optical purity and stability make it particularly valuable for the preparation of biologically active compounds, including peptidomimetics and specialty fine chemicals. The compound’s well-defined stereochemistry ensures reproducibility in synthetic applications, while its compatibility with a range of reaction conditions enhances its utility in multi-step syntheses. (R)-(+)-Lactamide is commonly employed in academic and industrial settings for enantioselective transformations.
(R)-(+)-Lactamide structure
(R)-(+)-Lactamide structure
商品名:(R)-(+)-Lactamide
CAS番号:598-81-2
MF:C3H7NO2
メガワット:89.0932
MDL:MFCD00210310
CID:38680
PubChem ID:1530236

(R)-(+)-Lactamide 化学的及び物理的性質

名前と識別子

    • (R)-(+)-Lactamide
    • (R)-2-Hydroxypropanamide
    • (R)-(+)-2-Hydroxypropionamide
    • (2R)-2-oxidanylpropanamide
    • (R)-()-Lactamide
    • (R)-Lactamide
    • 2-hydroxypropanamide
    • 2-hydroxypropionamide
    • 436801_ALDRICH
    • AC1LTCRZ
    • AC1Q29B5
    • AC1Q29B6
    • ethanol carboxamide
    • ethoxyamide
    • lactic acid amide
    • Propanamide,2-hydroxy-, (R)-
    • (+)-Lactamide
    • (2R)-2-hydroxypropanamide
    • D-lactamide
    • Propanamide, 2-hydroxy-, (2R)-
    • (R)-2-hydroxy-propionamide
    • SXQFCVDSOLSHOQ-UWTATZPHSA-
    • SXQFCVDSOLSHOQ-UWTATZPHSA-N
    • 6455AE
    • EN300-212052
    • InChI=1/C3H7NO2/c1-2(5)3(4)6/h2,5H,1H3,(H2,4,6)/t2-/m1/s1
    • A814549
    • CS-W016674
    • (R)-(+)-Lactamide, 97%
    • AC1144
    • L0167
    • DTXSID10364145
    • 598-81-2
    • MFCD00210310
    • AKOS006337752
    • AKOS015840294
    • CHEBI:182630
    • R-(+)-Lactamide 97+% cp 98+% ee
    • DB-000758
    • MDL: MFCD00210310
    • インチ: 1S/C3H7NO2/c1-2(5)3(4)6/h2,5H,1H3,(H2,4,6)/t2-/m1/s1
    • InChIKey: SXQFCVDSOLSHOQ-UWTATZPHSA-N
    • ほほえんだ: O([H])[C@@]([H])(C(N([H])[H])=O)C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 89.04771
  • どういたいしつりょう: 89.047678466g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 6
  • 回転可能化学結合数: 1
  • 複雑さ: 61.8
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 5
  • 疎水性パラメータ計算基準値(XlogP): -1.1
  • トポロジー分子極性表面積: 63.3
  • ひょうめんでんか: 0

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: 50-53 °C (lit.)
  • ふってん: 281.9°C at 760 mmHg
  • フラッシュポイント: 124.3±22.6 °C
  • 屈折率: 20.5 ° (C=10, H2O)
  • PSA: 63.32
  • じょうきあつ: 0.0±1.3 mmHg at 25°C
  • ひせんこうど: 21 º (c=10 in H2O)
  • 光学活性: [α]20/D +21.0°, c = 10 in H2O

(R)-(+)-Lactamide セキュリティ情報

(R)-(+)-Lactamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-212052-25.0g
(2R)-2-hydroxypropanamide
598-81-2 95%
25.0g
$182.0 2023-02-22
Enamine
EN300-212052-0.5g
(2R)-2-hydroxypropanamide
598-81-2 95%
0.5g
$19.0 2023-09-16
Enamine
EN300-212052-1.0g
(2R)-2-hydroxypropanamide
598-81-2 95%
1g
$0.0 2023-06-08
abcr
AB491403-25 g
(R)-(+)-Lactamide, 95%; .
598-81-2 95%
25g
€256.20 2023-06-15
abcr
AB491403-100 g
(R)-(+)-Lactamide, 95%; .
598-81-2 95%
100g
€631.70 2023-06-15
TRC
L101038-500mg
(R)-(+)-Lactamide
598-81-2
500mg
$ 80.00 2022-06-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R72020-5g
(R)-2-Hydroxypropanamide
598-81-2
5g
¥166.0 2021-09-08
eNovation Chemicals LLC
Y1199163-100g
(2R)-2-Hydroxypropanamide
598-81-2 97%
100g
$640 2024-06-05
Apollo Scientific
OR18079-10g
(R)-(+)-Lactamide
598-81-2 95%
10g
£67.00 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1037142-5g
(R)-2-Hydroxypropanamide
598-81-2 98%
5g
¥69.00 2024-05-07

(R)-(+)-Lactamide 関連文献

(R)-(+)-Lactamideに関する追加情報

Comprehensive Guide to (R)-(+)-Lactamide (CAS No. 598-81-2): Properties, Applications, and Industry Insights

(R)-(+)-Lactamide (CAS No. 598-81-2) is a chiral organic compound belonging to the class of lactam derivatives. This optically active molecule has garnered significant attention in pharmaceutical research, specialty chemicals, and biochemical applications due to its unique stereochemistry and functional versatility. With the growing demand for enantiomerically pure compounds in drug development, (R)-(+)-Lactamide serves as a valuable building block for synthesizing complex molecules with high biological activity.

The compound's molecular formula is C3H7NO2, featuring a lactam ring structure that contributes to its stability and reactivity profile. As researchers increasingly focus on green chemistry and sustainable synthesis methods, (R)-(+)-Lactamide has emerged as an interesting subject due to its potential as a bio-based intermediate. The compound's chiral purity makes it particularly valuable for asymmetric synthesis applications, where enantioselectivity is crucial for product efficacy.

In pharmaceutical applications, (R)-(+)-Lactamide serves as a precursor for various active pharmaceutical ingredients (APIs). Its structural features make it suitable for developing neurologically active compounds, with researchers exploring its potential in addressing neurodegenerative conditions. The compound's compatibility with peptide synthesis techniques has also made it valuable in developing novel therapeutic agents, particularly in the field of targeted drug delivery systems.

The cosmetic and personal care industry has shown increasing interest in (R)-(+)-Lactamide derivatives for their potential as skin-conditioning agents. Recent studies suggest that certain derivatives may offer moisturizing benefits and support skin barrier function, aligning with the growing consumer demand for science-backed skincare ingredients. This application has gained particular attention in the development of anti-aging formulations and sensitive skin products.

From a manufacturing perspective, the production of (R)-(+)-Lactamide typically involves enantioselective synthesis methods to ensure high optical purity. Advanced techniques such as enzymatic resolution and asymmetric catalysis have been employed to achieve the desired stereochemical configuration. The compound's stability under various conditions makes it suitable for diverse industrial applications while maintaining its chiral integrity throughout processing.

Market analysis indicates steady growth in demand for (R)-(+)-Lactamide, particularly from the pharmaceutical and specialty chemicals sectors. The global push toward precision medicine and personalized therapeutics has further increased the need for high-purity chiral compounds like (R)-(+)-Lactamide. Industry experts project continued expansion in applications, especially in areas related to bioconjugation chemistry and prodrug development.

Quality control for (R)-(+)-Lactamide typically involves advanced analytical techniques including chiral HPLC to verify enantiomeric purity, along with standard characterization methods such as NMR spectroscopy and mass spectrometry. These rigorous quality standards ensure the compound meets the requirements of sensitive applications, particularly in pharmaceutical development where regulatory compliance is paramount.

Recent scientific literature highlights innovative applications of (R)-(+)-Lactamide in biomaterials engineering, particularly in developing biodegradable polymers with specific degradation profiles. Researchers are exploring its incorporation into tissue engineering scaffolds and controlled-release matrices, capitalizing on the compound's biocompatibility and structural versatility.

For researchers and industry professionals working with (R)-(+)-Lactamide, proper handling and storage recommendations include protection from moisture and maintenance of appropriate temperature conditions to preserve the compound's stability. While not classified as hazardous under standard conditions, good laboratory practices should always be followed when handling any chemical substance.

The future outlook for (R)-(+)-Lactamide appears promising, with ongoing research exploring novel synthetic applications and potential therapeutic uses. As the chemical industry continues to emphasize sustainable chemistry and green synthesis approaches, compounds like (R)-(+)-Lactamide that offer both functionality and environmental compatibility are likely to see increased adoption across multiple sectors.

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